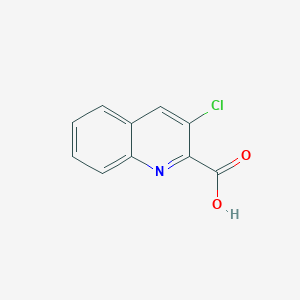

3-Chloroquinoline-2-carboxylic acid

Description

Overview of Quinoline (B57606) Core Structure Significance in Synthetic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and synthetic chemistry. wisdomlib.orgnih.gov This "privileged structure" is present in a multitude of natural alkaloids and synthetically developed compounds, demonstrating a broad spectrum of biological activities. nih.govnih.govijpsjournal.com The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules. rsc.org This adaptability has made quinoline derivatives central to drug discovery programs targeting a wide array of diseases, including malaria, cancer, and various infections. nih.govnih.govijpsjournal.com The ability to construct diverse molecular libraries around the quinoline core underscores its enduring importance in the quest for new chemical entities. rsc.orgnih.gov

Strategic Importance of Halogenated Quinoline Carboxylic Acids as Chemical Scaffolds

The introduction of a halogen atom and a carboxylic acid group onto the quinoline framework significantly enhances its utility as a chemical scaffold. Halogen atoms, such as chlorine, are known to modulate the physicochemical properties of a molecule, including its lipophilicity and metabolic stability, which can be critical for biological applications. nih.gov Furthermore, halogens serve as versatile synthetic handles, participating in a wide range of cross-coupling reactions that allow for the introduction of new functional groups and the construction of more complex molecules. researchgate.net

The carboxylic acid group further expands the synthetic potential, acting as a key intermediate for forming amides, esters, and other derivatives. tandfonline.comnih.gov This dual functionality—a reactive halogen and a versatile carboxylic acid on a biologically relevant quinoline core—makes halogenated quinoline carboxylic acids highly valuable building blocks. nih.govontosight.ai They provide a strategic platform for scaffold hopping and the development of novel compounds with tailored properties for various research applications, from materials science to medicinal chemistry. nih.govresearchgate.net

Rationale for In-depth Academic Inquiry into 3-Chloroquinoline-2-carboxylic Acid

The specific substitution pattern of this compound provides a compelling reason for its detailed investigation. While its isomer, 2-chloroquinoline-3-carboxylic acid, has been more extensively studied as a precursor for various heterocyclic compounds and potential protein kinase inhibitors, the unique arrangement in the 3-chloro-2-carboxylic acid isomer presents distinct synthetic opportunities. tandfonline.comnih.gov

Research into derivatives of this compound has indicated potential for significant biological activity, including antimicrobial and anticancer properties. The chlorine atom at the 3-position and the carboxylic acid at the 2-position influence the electronic distribution and steric environment of the quinoline ring differently than other isomers. This unique configuration can lead to novel interactions with biological targets. Academic inquiry is driven by the potential to synthesize new derivatives from this scaffold, exploring how this specific substitution pattern translates into unique chemical reactivity and biological function. The compound thus serves as a valuable starting material for creating libraries of novel quinoline-based molecules for screening and development in various scientific domains. nih.gov

Table 2: Comparison of Related Quinoline Carboxylic Acid Isomers

| Compound Name | Structure | Key Research Findings |

|---|---|---|

| This compound | Chlorine at position 3, carboxylic acid at position 2. | Derivatives have been studied for potential antimicrobial and anticancer properties. |

| 2-Chloroquinoline-3-carboxylic acid | Chlorine at position 2, carboxylic acid at position 3. | Used as a key intermediate in the synthesis of various derivatives, including 2-aminoquinoline-3-carboxylic acids and tetrazolo[1,5-a]quinoline-4-carboxylic acids, which have been investigated as protein kinase CK2 inhibitors. tandfonline.comnih.gov It is synthesized from the oxidation of 2-chloroquinoline-3-carbaldehyde (B1585622). tandfonline.com |

| 2-Phenyl-quinoline-4-carboxylic acid | Phenyl group at position 2, carboxylic acid at position 4. | Derivatives have been synthesized and evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com |

| Quinoline-4-carboxylic acid | Carboxylic acid at position 4. | Serves as a scaffold for the development of potent alkaline phosphatase inhibitors. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

3-chloroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSYXJLUCGGLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloroquinoline 2 Carboxylic Acid and Its Precursors

Direct Synthetic Routes via Cyclization Reactions

Direct synthetic routes to the 3-chloroquinoline-2-carboxylic acid scaffold predominantly involve the construction of the quinoline (B57606) ring system through cyclization reactions. These methods are valued for their efficiency in building the core structure in a limited number of steps.

Vilsmeier-Haack Reaction-Based Approaches for Formylquinolines

A prominent and highly effective direct route to precursors of this compound is through the Vilsmeier-Haack reaction. This reaction typically utilizes substituted acetanilides, which undergo cyclization in the presence of a Vilsmeier reagent (commonly a mixture of phosphorus oxychloride and dimethylformamide) to yield 2-chloro-3-formylquinolines. mdpi.comwebsite-files.com These formylquinolines are key intermediates that can be readily oxidized to the desired carboxylic acid.

The reaction proceeds by the conversion of an acetanilide (B955) into an N-(α-chlorovinyl)aniline, which is then diformylated at the β-position and subsequently cyclized to afford the 2-chloroquinoline-3-carbaldehyde (B1585622). website-files.com The yields of this reaction are generally good, although they can be influenced by the nature and position of substituents on the starting acetanilide. For instance, electron-donating groups on the acetanilide can facilitate the cyclization and improve yields. researchgate.net

The versatility of the Vilsmeier-Haack reagent extends beyond formylation; it also serves as an activating agent for various functional group transformations, making it a powerful tool in the synthesis of heterocyclic compounds. researchgate.net The reaction conditions are typically mild, and the reagent is economical, contributing to its widespread use. mdpi.com

Table 1: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Acetanilides | POCl₃, DMF | 60°C, 16 h | Good | mdpi.com |

| Acetanilides | Vilsmeier reagent, POCl₃ | - | Good | website-files.com |

| Substituted Acetanilides | TCTA-DMF adduct | Sonication | Comparable to reflux | researchgate.net |

| Acetanilides | Vilsmeier reagent | Microwave irradiation | - | researchgate.net |

Modified Cyclization Strategies and Rearrangement Reactions

Beyond the Vilsmeier-Haack approach, several other named reactions and modified cyclization strategies are employed for the synthesis of the quinoline core, which can be adapted to produce this compound derivatives.

The Combes quinoline synthesis involves the acid-catalyzed reaction of anilines with β-dicarbonyl compounds. wikipedia.orgquimicaorganica.orgwikiwand.com While typically used for 2,4-substituted quinolines, modification of the substrates could potentially lead to the desired 3-chloro-2-carboxy functionality. The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents. wikipedia.org

The Camps quinoline synthesis utilizes o-acylaminoacetophenones, which cyclize in the presence of a base to form hydroxyquinolines. wikipedia.orgchem-station.com These can be subsequently converted to the chloro-substituted derivatives. The reaction can yield two different isomers, with the product ratio depending on the reaction conditions. wikipedia.org

The Doebner-Miller reaction is a flexible method that uses anilines and α,β-unsaturated carbonyl compounds to produce quinolines, often catalyzed by Lewis or Brønsted acids. wikipedia.orgsynarchive.com This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org

The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wordpress.comwikipedia.orgresearchgate.net While known for being a vigorous reaction, modifications have been developed to control its reactivity. wikipedia.org

A more recent and innovative approach involves a rhodium(II)-catalyzed cyclopropanation-ring expansion reaction . This method utilizes the reaction of indoles with halodiazoacetates to generate ethyl quinoline-3-carboxylates. The proposed mechanism involves the formation of a cyclopropane (B1198618) at the 2- and 3-positions of the indole, followed by ring-opening and elimination to yield the quinoline structure.

Another strategy is the ring expansion of activated quinolines and isoquinolines using diazocarbonyl compounds in the presence of a copper triflate catalyst, leading to the formation of novel benzoazepines. rsc.org

Indirect Synthetic Pathways from Related Precursors

Indirect routes to this compound involve the chemical modification of pre-existing quinoline or other heterocyclic systems. These pathways are crucial when direct cyclization methods are not feasible or when specific substitution patterns are desired.

Oxidation of Precursor Aldehydes and Alcohols to the Carboxylic Acid Functionality

A common and straightforward indirect pathway is the oxidation of 2-chloro-3-formylquinolines, which are readily accessible through the Vilsmeier-Haack reaction as previously discussed. Various oxidizing agents can be employed for this transformation. For example, heating 2-chloro-3-formylquinolines in methanol (B129727) with potassium carbonate and iodine can yield the corresponding methyl esters, which can then be hydrolyzed to the carboxylic acid. nih.gov In this case, iodine acts as the oxidizing agent for the aldehyde group. nih.gov

Another approach involves the oxidation of the corresponding alcohol, (3-chloroquinolin-2-yl)methanol. One practical method for this conversion utilizes a combination of diethyl diazene-1,2-dicarboxylate and catalytic zinc bromide in refluxing toluene. researchgate.net

Table 2: Oxidation of 2-Chloro-3-formylquinoline Precursors

| Precursor | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-3-formylquinolines | K₂CO₃, I₂, MeOH | Methyl 2-chloroquinoline-3-carboxylate | 70-98 | nih.gov |

| (3-Chloroquinolin-2-yl)methanol | Diethyl diazene-1,2-dicarboxylate, ZnBr₂ | 2-Chloro-3-formylquinoline | - | researchgate.net |

Transformation of Related Quinolone and Other Heterocyclic Systems

The synthesis of this compound can also be achieved by modifying other heterocyclic structures. The Pfitzinger reaction , for instance, provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The reaction proceeds through the hydrolysis of the amide bond in isatin to form a keto-acid intermediate, which then reacts with the carbonyl compound, cyclizes, and dehydrates. wikipedia.org A variation of this, the Halberkann variant, uses N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids, which can be further functionalized. wikipedia.org

Quinolin-2(1H)-ones can also serve as precursors. These can be converted to the target 2-chloroquinoline (B121035) derivatives. For example, microwave irradiation of 2-chloro-3-formylquinolines with acetic acid and sodium acetate (B1210297) can produce 3-formyl-2-oxo-quinolines. acs.org These can then be subjected to further reactions to introduce the carboxylic acid functionality and the chloro group at the 2-position.

The synthesis of quinoline-2-carboxylates has also been reported from β-nitroacrylates and 2-aminobenzaldehydes in a one-pot protocol using a solid base like BEMP in acetonitrile. nih.gov Furthermore, indolo[3,2-c]quinolinones can be synthesized via a Ugi four-component reaction of indole-2-carboxylic acid followed by a palladium-catalyzed dual C(sp²)-H functionalization. rug.nl

Innovative and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of quinoline derivatives. These innovative approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted synthesis has emerged as a powerful technique. It has been successfully applied to the Vilsmeier-Haack cyclization of acetanilides and the conversion of 2-chloro-3-formylquinolines to their corresponding 2-oxo derivatives. researchgate.netacs.org Microwave irradiation can significantly shorten reaction times and, in some cases, improve yields compared to conventional heating methods. mdpi.comrsc.org For example, the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been efficiently achieved through a one-pot, three-component reaction under microwave irradiation. acs.org

Ultrasound-assisted synthesis is another green technique that has been applied to the synthesis of quinoline derivatives. The use of ultrasound can lead to remarkable acceleration of reactions, a substantial decrease in reaction time, and a slight increase in yields, as demonstrated in the N-alkylation of imidazole (B134444) rings in the synthesis of hybrid quinoline-imidazole compounds. wikipedia.org

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes such as α-amylase have been shown to catalyze the one-pot domino synthesis of substituted quinolines. researchgate.net Additionally, monoamine oxidase (MAO-N) has been used for the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding aromatic quinoline derivatives. northumbria.ac.uk Enzyme-catalyzed hydroxylation of dihydroquinolines has also been explored for the synthesis of quinoline arene hydrates. nih.gov

Flow chemistry is a promising technology for the continuous and scalable synthesis of chemical compounds. While specific applications to this compound are still emerging, the synthesis of 7-chloroquinoline (B30040) derivatives has been successfully demonstrated using continuous flow microreactors for magnesiation reactions. worktribe.com This approach allows for precise control over reaction parameters, leading to faster and more efficient reactions compared to batch processes. worktribe.com

Table 3: Innovative and Sustainable Synthetic Approaches for Quinoline Derivatives

| Method | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Synthesis of 2-oxo-quinolines and fused quinoline systems | mdpi.comresearchgate.netacs.org |

| Ultrasound-Assisted Synthesis | Accelerated reactions, energy saving | Synthesis of hybrid quinoline-imidazole derivatives | wikipedia.org |

| Biocatalysis | High selectivity, mild conditions | α-amylase catalyzed quinoline synthesis, MAO-N for aromatization | researchgate.netnorthumbria.ac.uk |

| Flow Chemistry | Scalability, precise control, enhanced safety | Synthesis of functionalized 7-chloroquinolines | worktribe.com |

Catalytic and Organocatalytic Methods

The development of catalytic systems has revolutionized the synthesis of complex molecules. In the context of quinoline synthesis, both metal-based and organic catalysts have been employed to facilitate reactions with high efficiency and selectivity.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions. scienceopen.com These catalysts can operate through covalent or non-covalent activation modes. scienceopen.com For instance, pyrrolidine (B122466) has been used as an organocatalyst in the synthesis of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates from 4-azido-7-chloroquinoline and β-ketoesters. scielo.brscispace.com This reaction proceeds via an enamine-azide cycloaddition, showcasing the ability of organocatalysts to construct complex heterocyclic systems in moderate to excellent yields. scielo.br Chiral secondary amine catalysts have also been instrumental in the atroposelective synthesis of 2-arylquinolines, demonstrating the potential for controlling axial chirality. nih.gov Furthermore, lipase-initiated one-pot reactions represent a biocatalytic approach to synthesizing complex heterocyclic structures. researchgate.net

Metal catalysts are also pivotal in quinoline synthesis. For example, niobium pentachloride (NbCl5) has been used to promote multicomponent reactions for preparing quinoline derivatives. researchgate.net Zinc(II) salts have proven effective in catalyzing the cyclization of electron-deficient 2-(alkynyl)-anilines to form indoles, a related and fundamental heterocyclic core. unimi.it

| Catalyst Type | Example Catalyst | Reaction Type | Substrates | Product Class | Reference |

| Organocatalyst | Pyrrolidine | Enamine-azide cycloaddition | 4-azido-7-chloroquinoline, β-ketoesters | 7-chloroquinoline-1,2,3-triazoyl-carboxylates | scielo.brscispace.com |

| Organocatalyst | Chiral Secondary Amine | Atroposelective heterocycloaddition | Ynals, Anilines | Axially chiral 2-arylquinolines | nih.gov |

| Metal Catalyst | Niobium Pentachloride (NbCl5) | Multicomponent Reaction | Acetals, Aromatic amines, Alkynes | Substituted Quinolines | researchgate.net |

| Metal Catalyst | Zinc(II) salts | Cyclization | 2-(alkynyl)-anilines | Electron-poor indoles | unimi.it |

Microwave-Assisted and Photochemical Synthesis

Modern energy sources like microwave irradiation and light have been increasingly adopted to accelerate chemical reactions, often leading to higher yields and reduced by-product formation in shorter timeframes. nih.govnih.gov

Microwave-assisted organic synthesis (MAOS) has been particularly effective. nih.govnih.gov For example, the synthesis of 2-oxo-1,2-dihydroquinoline-3-carbaldehydes can be achieved by irradiating 2-chloro-3-formylquinolines with microwaves in the presence of acetic acid and sodium acetate. nih.gov This method highlights a significant rate enhancement and efficiency compared to conventional heating. nih.gov Microwave energy has also been successfully applied to direct amidation reactions, converting carboxylic acids and amines into amides without the need for a solvent, which is a significant step towards greener chemistry. nih.gov Furthermore, microwave assistance has been shown to dramatically improve the yield and reduce the reaction time of multicomponent reactions for synthesizing various heterocyclic systems, including those based on quinoline. nih.gov

Photochemical methods utilize light to initiate reactions. Imines generated in situ have been used as radical acceptors in reactions with carboxylic acids in the presence of photocatalysts like acridine (B1665455) and tetrabutylammonium (B224687) decatungstate to form new C-C bonds. organic-chemistry.org While direct photochemical synthesis of this compound is not widely documented, the principles of photochemistry are broadly applicable to the synthesis of heterocyclic compounds.

| Technique | Reaction | Reactants | Conditions | Product | Reference |

| Microwave-Assisted | Hydrolysis/Substitution | 2-chloro-3-formylquinolines, Acetic acid, Sodium acetate | 320 W | 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes | nih.gov |

| Microwave-Assisted | Amidation | Carboxylic acids, Amines | Ceric ammonium (B1175870) nitrate (B79036) (catalyst), Solvent-free | Amides | nih.gov |

| Microwave-Assisted | Three-component reaction | 3-formyl-2-oxoquinolines, 2,4,6-triaminopyrimidine, Dimedone | DMF | Quinoline-based pyridopyridines | nih.gov |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces waste, cost, and environmental hazards. ias.ac.inslideshare.net Solvent-free, or solid-state, reactions can be carried out by mixing reactants alone or with a solid support, and can be initiated thermally or by irradiation (microwave or UV). ias.ac.in

This approach offers several advantages, including increased efficiency, higher selectivity, and simplified purification processes. slideshare.net For instance, the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11-triones has been developed under solvent-free conditions at 80 °C or with ultrasound irradiation at room temperature. researchgate.net Although a solvent might be used during the work-up phase, the core reaction proceeds without it. slideshare.net Many classical reactions, such as aldol (B89426) condensations, Michael additions, and cycloadditions, have been successfully adapted to solventless conditions. slideshare.netcmu.edu While specific examples for the direct synthesis of this compound under these conditions are sparse, the methodology holds significant promise for the synthesis of its precursors and related quinoline derivatives.

| Reaction Type | Reactants | Conditions | Product Type | Reference |

| Domino Coupling | Phthalhydrazide, 1,3-diketones, Aldehydes | Solvent-free, 80 °C or Ultrasound | Fused Phthalazine derivatives | researchgate.net |

| Michael Addition | Thiols, 2-Cyclohexenone | Solid-state, Inclusion crystal | Thioethers | cmu.edu |

| Oxidation | Chalcones, Sodium hypochlorite | Water suspension | Epoxides | cmu.edu |

Multi-Component Reactions (MCRs) Incorporating Quinoline Precursors

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. organic-chemistry.orgrsc.org This strategy is prized for its high atom economy, efficiency, and ability to rapidly generate molecular complexity and diversity. rsc.orgnih.gov

Several named MCRs are employed for the synthesis of quinoline scaffolds. rsc.org The Petasis three-component reaction, which couples an aldehyde, an amine, and a boronic acid, has been used to create multifunctional templates that can be further elaborated into a wide array of distinct heterocyclic scaffolds. nih.gov The Ugi four-component reaction (U-4CR) is another powerful tool, and sequencing it with subsequent cyclization reactions allows for the generation of considerable structural diversity in just a few steps. nih.gov The synthesis of quinoline derivatives has been achieved through various MCRs, which allow for the tailored introduction of different functional groups and substitution patterns. rsc.org For example, a one-pot, three-component protocol using acetals, aromatic amines, and alkynes catalyzed by Bi(OTf)3 provides good yields of quinolines under mild conditions. researchgate.net

| MCR Name | Components | Product Feature | Reference |

| Petasis Reaction | Aldehyde, Amine, Boronic acid | Multifunctional template for diversity-oriented synthesis | nih.gov |

| Ugi Reaction | Aldehyde, Amine, Carboxylic acid, Isocyanide | Peptidomimetic structures, adducts for further cyclization | organic-chemistry.orgnih.gov |

| Bi(OTf)3-catalyzed MCR | Acetals, Aromatic amines, Alkynes | Substituted quinolines with various functional groups | researchgate.net |

Reactivity and Transformational Chemistry of 3 Chloroquinoline 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling a variety of transformations including the formation of esters, amides, and acyl halides, as well as undergoing decarboxylation under specific conditions.

Esterification Reactions and Subsequent Hydrolysis

The conversion of 3-chloroquinoline-2-carboxylic acid to its corresponding esters can be achieved through several established methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product. masterorganicchemistry.comlibretexts.org

Conversely, the esters of this compound can be hydrolyzed back to the parent carboxylic acid. This can be accomplished through either acid-catalyzed or base-catalyzed hydrolysis. youtube.com Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is favored by the presence of excess water. youtube.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. youtube.com

A study on the related compound, 2-chloro-4-hydroxyquinoline-3-carboxylic acid, demonstrated its successful esterification with methanol (B129727) under acid-catalyzed conditions, suggesting a similar reactivity profile for this compound.

| Reaction | Reagents and Conditions | Product | Reference |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | 3-Chloroquinoline-2-carboxylate ester | masterorganicchemistry.commasterorganicchemistry.comlibretexts.org |

| Acidic Hydrolysis | Excess Water, Acid Catalyst (e.g., H₂SO₄) | This compound | youtube.com |

| Basic Hydrolysis (Saponification) | Base (e.g., NaOH, KOH), then Acid Workup | This compound | youtube.com |

Amidation and Peptide Coupling Analogues

The synthesis of amides from this compound is a crucial transformation for the development of new chemical entities. Direct reaction with an amine is generally not feasible as the basic amine will deprotonate the carboxylic acid to form a non-reactive carboxylate salt. Therefore, the carboxylic acid must first be "activated" using a coupling reagent.

Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide, with dicyclohexylurea being the byproduct. youtube.com Other effective coupling systems involve the in-situ generation of phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, which activate the carboxylic acid for amidation.

For the synthesis of peptide analogues, where the preservation of stereochemical integrity is paramount, specialized coupling reagents and protocols are employed. These methods often involve the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or the formation of active esters to minimize racemization. The synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides from a related quinoline (B57606) derivative highlights the utility of this class of compounds in forming complex amide structures. nih.gov

| Coupling Reagent | General Amine Partner | Product Type | Reference |

| Dicyclohexylcarbodiimide (DCC) | Primary or Secondary Amine | N-substituted-3-chloroquinoline-2-carboxamide | youtube.com |

| Triphenylphosphine/N-chlorophthalimide | Primary or Secondary Amine | N-substituted-3-chloroquinoline-2-carboxamide | |

| HOBt/EDC | Amino Acid Esters | Peptide Analogues |

Formation of Acyl Halides and Anhydrides

The carboxylic acid group of this compound can be converted into more reactive derivatives such as acyl halides and anhydrides. These derivatives serve as versatile intermediates for further functionalization.

Acyl chlorides are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.orgmnstate.edu Thionyl chloride converts the carboxylic acid into an acyl chloride with the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. mnstate.edu Oxalyl chloride is often used for milder reaction conditions and is particularly effective when used with a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.orgbiorxiv.org

Symmetrical anhydrides can be synthesized from two equivalents of the carboxylic acid through dehydration, although this often requires harsh conditions. A more common laboratory-scale method involves the reaction of an acyl chloride with a carboxylate salt.

| Derivative | Reagent(s) | General Reaction Conditions | Reference |

| Acyl Chloride | Thionyl chloride (SOCl₂) | Reflux | mnstate.edu |

| Acyl Chloride | Oxalyl chloride ((COCl)₂), cat. DMF | Room temperature or mild heating | wikipedia.orgbiorxiv.org |

| Anhydride | Acyl chloride + Carboxylate salt | - |

Reactions Involving the C-3 Chloro Substituent

The chlorine atom at the C-3 position of the quinoline ring is susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups.

Nucleophilic Substitution Reactions at C-3

The C-3 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the nitrogen atom in the heterocyclic ring. This allows the chloro substituent to be displaced by various nucleophiles.

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. For instance, reaction with primary or secondary amines can lead to the formation of 3-aminoquinoline (B160951) derivatives. libretexts.orgyoutube.comchemistry.coach Similarly, treatment with thiols or their corresponding thiolates can yield 3-thioether substituted quinolines. researchgate.net Alkoxides can be employed to introduce alkoxy groups at the C-3 position.

The reactivity in SₙAr reactions is influenced by the nature of the nucleophile, the solvent, and the presence of any additional activating or deactivating groups on the quinoline ring. A review on the chemistry of 2-chloroquinoline-3-carbaldehydes details numerous examples of nucleophilic substitution at the C-2 position, providing a strong precedent for analogous reactivity at the C-3 position of this compound and its derivatives. nih.gov

| Nucleophile | Product Type | General Conditions | Reference |

| Amines (R-NH₂) | 3-Aminoquinoline derivatives | Heating, often with a base | libretexts.orgyoutube.comchemistry.coach |

| Thiols (R-SH) | 3-Thioether quinoline derivatives | Base (e.g., NaH, K₂CO₃) | researchgate.net |

| Alkoxides (R-O⁻) | 3-Alkoxyquinoline derivatives | Corresponding alcohol with a strong base | nih.gov |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) at C-3

The chlorine atom at the C-3 position of this compound provides a reactive handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions are pivotal in the synthesis of complex quinoline derivatives.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org This reaction has been successfully applied to chloroquinolines to introduce aryl and vinyl substituents. researchgate.net The general mechanism involves the oxidative addition of the chloroquinoline to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For instance, 2-aryl-4-chloro-3-iodoquinolines have been shown to undergo Suzuki cross-coupling with arylboronic acids to form 2,3,4-triarylquinolines in a one-pot reaction. nih.gov The choice of catalyst and reaction conditions is crucial; for example, the use of PdCl2(PPh3)2 with tricyclohexylphosphine (B42057) has been found to be effective. nih.gov

The Sonogashira coupling reaction is another key transformation that allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The reaction can be performed under mild conditions and has been widely used in the synthesis of complex molecules. wikipedia.org In the context of quinolines, Sonogashira coupling has been employed to introduce alkynyl groups. For example, 2-chloroquinoline-3-carboxylates can react with propargyl alcohol and a secondary amine in a one-pot, copper-free Sonogashira coupling/cyclization to yield pyrrolo[1,2-a]quinoline (B3350903) derivatives. researchgate.net The mechanism generally involves the formation of a copper acetylide, which then reacts with the palladium-activated chloroquinoline. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed to prevent the undesired formation of alkyne dimers (Glaser coupling). wikipedia.org Recent advancements have also explored decarbonylative Sonogashira cross-coupling reactions, which utilize carboxylic acids as electrophiles. rsc.org

Table 1: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 2-Aryl-4-chloro-3-iodoquinolines, Arylboronic acids | PdCl2(PPh3)2, PCy3, K2CO3 | 2,3,4-Triarylquinolines | nih.gov |

| Sonogashira | 2-Chloroquinoline-3-carboxylate esters, Propargyl alcohol, Secondary amine | Palladium catalyst | Alkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate derivatives | researchgate.net |

Reductive Dehalogenation Strategies

Reductive dehalogenation is a chemical transformation that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. In the context of this compound, this reaction would convert it to quinoline-2-carboxylic acid. While specific studies focusing solely on the reductive dehalogenation of this compound are not extensively detailed in the provided search results, the principles of this reaction are well-established in organic chemistry.

Generally, reductive dehalogenation can be achieved through various methods, including:

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).

Metal/Acid Systems: Combinations like zinc dust in acetic acid or tin in hydrochloric acid are classic reagents for the reduction of aryl halides.

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst or lithium aluminum hydride (LiAlH4) can also effect dehalogenation, although the reactivity of the carboxylic acid group would need to be considered.

The choice of method would depend on the desired selectivity and the compatibility with the carboxylic acid functionality.

Electrophilic and Nucleophilic Reactions on the Quinoline Ring System

The quinoline ring system is a fused heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring. researchgate.net This structure dictates its reactivity towards electrophilic and nucleophilic reagents. The pyridine ring is generally electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at positions 2 and 4. researchgate.nettutorsglobe.com Conversely, the benzene ring is more electron-rich and undergoes electrophilic substitution, typically at positions 5 and 8. tutorsglobe.comnumberanalytics.com

Functionalization at Other Ring Positions

The presence of the chloro and carboxylic acid groups at positions 3 and 2, respectively, influences the reactivity of the entire quinoline ring. The electron-withdrawing nature of these substituents further deactivates the pyridine ring towards electrophilic attack and can direct incoming nucleophiles.

Electrophilic substitution on the benzene ring of the quinoline nucleus generally occurs at the 5- and 8-positions. numberanalytics.com For example, nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. researchgate.net The presence of substituents can influence the regioselectivity of these reactions. numberanalytics.com

Nucleophilic substitution reactions primarily target the electron-deficient pyridine ring, with positions 2 and 4 being the most reactive. researchgate.nettutorsglobe.com The chlorine atom at C-3 in this compound is itself a leaving group that can be displaced by various nucleophiles.

Annulation and Ring-Fusion Reactions to Form Complex Heterocycles

The reactive sites on the this compound backbone, particularly the chloro group and the carboxylic acid, serve as excellent handles for constructing more complex fused heterocyclic systems. These annulation and ring-fusion reactions are of significant interest in medicinal chemistry due to the diverse biological activities of the resulting polycyclic compounds. nih.govresearchgate.net

One common strategy involves the reaction of the chloroquinoline with bifunctional nucleophiles. For example, 2-chloroquinoline-3-carbaldehydes, which are closely related to the title compound, react with hydrazines to form pyrazolo[3,4-b]quinolines. nih.gov The resulting amino group on the pyrazole (B372694) ring can be further functionalized to create even more complex structures. nih.gov

Another approach involves intramolecular cyclization reactions. For instance, heating 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide (B127407) and formic acid leads to the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one through an initial condensation followed by intramolecular cyclization and elimination of HCl. nih.gov

Furthermore, cascade reactions involving transition-metal catalysis can lead to the formation of fused systems. For example, a transition-metal-free synthesis of quinolino[2′,3′:3,4]pyrazolo[5,1-b]quinazolin-8(6H)-ones has been reported, proceeding through a cascade of dehydrogenation and intramolecular N-arylation. researchgate.net

These examples highlight the versatility of the 3-chloroquinoline (B1630576) scaffold in building diverse and complex heterocyclic architectures through various annulation and ring-fusion strategies.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms of 3-Chloroquinoline-2-carboxylic Acid Transformations

Detailed mechanistic studies specifically for this compound are not present in the surveyed literature. General chemical principles suggest that its transformations would involve reactions at the carboxylic acid group (such as esterification or amidation) and nucleophilic substitution or cross-coupling at the C3-chloro position. However, without specific studies, any proposed mechanism would be purely speculative.

There is no available research that has isolated or computationally modeled the specific intermediates and transition states involved in reactions of this compound. For related carboxylic acids, reactions like esterification are known to proceed through tetrahedral intermediates. libretexts.orglibretexts.org For instance, the Fischer esterification mechanism involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. libretexts.org Similarly, conversion to an acyl chloride using thionyl chloride involves an acyl chlorosulfite intermediate. libretexts.orgkhanacademy.org However, the electronic effects of the chloroquinoline core at the 3-position on the stability and reactivity of these intermediates have not been documented.

No kinetic or thermodynamic data for the transformations of this compound could be located in the available literature. Such studies are crucial for understanding reaction rates, equilibrium positions, and the feasibility of different reaction pathways, but have not been reported for this specific molecule.

Role of Catalytic Systems in Directing Reaction Selectivity and Efficiency

While catalysis is a cornerstone of modern organic synthesis, specific applications and mechanistic insights related to this compound are not described. Research on related chloroquinoline structures highlights the importance of catalytic systems.

There is a significant body of research on transition-metal-catalyzed reactions for quinoline (B57606) and chloroquinoline derivatives, but not specifically for the 3-chloro-2-carboxylic acid isomer. For example, palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions are widely used to form new carbon-carbon bonds on chloro-substituted aromatic rings. mdpi.com These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and reductive elimination. The specific ligands on the metal center and the electronic nature of the substrate are known to be critical for efficiency and selectivity. However, no studies have applied these methods to this compound or detailed the mechanistic specifics.

Acid and base catalysis are fundamental to reactions involving carboxylic acids, such as esterification (acid-catalyzed) or salt formation (base-catalyzed). libretexts.org Organocatalysis, using small organic molecules to accelerate reactions, has been applied to quinoline derivatives. For example, L-proline has been used to catalyze the formation of fused heterocyclic systems starting from 2-chloroquinoline-3-carbaldehyde (B1585622). nih.gov The mechanism often involves the formation of enamine or iminium ion intermediates. nih.gov Application of these catalytic strategies to this compound has not been reported, and thus, mechanistic insights are unavailable.

Role of 3 Chloroquinoline 2 Carboxylic Acid As a Versatile Synthetic Building Block

Precursor for Advanced Heterocyclic Scaffolds

The synthesis of fused quinoline (B57606) systems such as pyridoquinolines, tetrazoloquinolines, and pyrazoloquinolines often involves the strategic use of bifunctional quinoline precursors. For instance, the general synthesis of tetrazolo[1,5-a]quinolines can be achieved through the reaction of a chloroquinoline with sodium azide. benthamdirect.com Similarly, pyrazoloquinolines are often formed by the reaction of a hydrazine (B178648) with a quinoline derivative containing appropriate functional groups. nih.gov

However, the specific application of 3-chloroquinoline-2-carboxylic acid as the starting material for these particular fused systems is not well-documented in the surveyed scientific reports. In contrast, its isomer, 2-chloroquinoline-3-carboxylic acid (and its corresponding aldehyde), is extensively used as a precursor for a variety of fused heterocycles, including:

Tetrazolo[1,5-a]quinoline-4-carboxylic acids : Synthesized from 2-chloroquinoline-3-carboxylic acids. nih.gov

1H-Pyrazolo[3,4-b]quinolines : Prepared via cycloaddition reactions starting from 2-chloroquinoline-3-carbonitrile. nih.gov

Pyrimido[4,5-b]quinolines : Formed from 7-substituted 2-chloroquinoline-3-carboxylic acids. nih.gov

This highlights a significant gap in the available research concerning the synthetic utility of this compound for creating these specific fused heterocyclic families.

The construction of complex polycyclic and bridged quinoline derivatives is a significant area of organic synthesis. Theoretically, the functional handles on this compound could be utilized in intramolecular or intermolecular reactions to build such elaborate structures.

Despite this potential, specific examples and detailed research findings on the use of this compound for constructing diverse polycyclic and bridged quinoline derivatives are not found in the available literature. The focus of published research has predominantly been on other quinoline isomers. nih.gov

Application in Chiral Derivatization and Asymmetric Synthesis

The application of a compound in chiral derivatization or as a substrate in asymmetric synthesis is a critical aspect of modern medicinal and materials chemistry. Chiral carboxylic acids are particularly valuable as they can be resolved or used to introduce stereocenters. rsc.org

Currently, there is no specific information available in the reviewed literature detailing the application of This compound in chiral derivatization or asymmetric synthesis. While general methods exist for the asymmetric synthesis and modification of chiral carboxylic acids, rsc.orgnih.gov their application to this specific molecule has not been reported. One study noted the unexpected formation of the isomeric 2-chloroquinoline-3-carboxylic acid during attempts at oxidative debenzylation of a chiral N-protected α-aminonitrile, but this did not involve using the chloroquinoline carboxylic acid as a starting material for asymmetric synthesis.

Coordination Chemistry and Supramolecular Assemblies Involving 3 Chloroquinoline 2 Carboxylic Acid

Metal Complexation Studies

The study of how metal ions interact with ligands like 3-chloroquinoline-2-carboxylic acid is fundamental to developing new materials and understanding chemical processes. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable chelate complexes with a variety of metal ions.

While specific studies detailing the synthesis of metal complexes with this compound are not prevalent in the reviewed literature, the coordination behavior can be inferred from studies on closely related quinoline-2-carboxylic acid derivatives. uobaghdad.edu.iqsemanticscholar.org These compounds are known to act as strong chelators. uobaghdad.edu.iq The primary ligating sites are the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylate group.

Typically, quinoline-2-carboxylic acid and its derivatives function as bidentate N,O-donor ligands. uobaghdad.edu.iq Upon deprotonation, the carboxylic acid group (-COOH) becomes a carboxylate (-COO⁻), and one or both of its oxygen atoms can coordinate to a metal center. Simultaneously, the quinoline nitrogen atom, with its lone pair of electrons, coordinates to the same metal center, forming a stable five-membered chelate ring. This bidentate coordination is a common and stable arrangement for ligands of this type. uobaghdad.edu.iqajol.info In some instances, particularly in the formation of coordination polymers, the carboxylate group can act as a bridging ligand, coordinating to two different metal centers.

N-heterocyclic polycarboxylic acids are well-regarded as excellent candidates for forming metal complexes due to their diverse potential coordination modes. nih.gov The specific coordination adopted can be influenced by several factors, including the nature of the metal ion, the presence of other ancillary ligands, and the reaction conditions such as temperature and solvent. uobaghdad.edu.iqnih.gov

Detailed studies on the synthesis and specific structural characterization of metal complexes involving this compound as a ligand are not extensively available in the surveyed literature. However, general methods for synthesizing complexes with related ligands, such as other quinoline carboxylic acids or pyridine (B92270) carboxylic acids, typically involve reacting the ligand with a metal salt in a suitable solvent. uobaghdad.edu.iqsemanticscholar.orgajol.info The reaction is often carried out under reflux to ensure completion. uobaghdad.edu.iq For example, mixed ligand complexes of quinoline-2-carboxylic acid have been prepared by reacting it with various metal salts like VOSO₄·H₂O, CrCl₃·3H₂O, and Cd(NO₃)₂·4H₂O in ethanol. uobaghdad.edu.iq Similarly, a trinuclear Zn(II) complex was synthesized using 6-phenylpyridine-2-carboxylic acid and a zinc acetate (B1210297) salt. semanticscholar.org Such studies reveal that the resulting complexes can range from simple mononuclear species to more complex polynuclear or coordination polymer structures, often with octahedral, tetrahedral, or square pyramidal geometries depending on the metal ion's coordination preferences. uobaghdad.edu.iqsemanticscholar.org Characterization techniques for these types of complexes typically include FT-IR and UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction to determine the precise three-dimensional structure. uobaghdad.edu.iqsemanticscholar.org

Non-Covalent Interactions and Crystal Engineering

Crystal engineering focuses on understanding and utilizing intermolecular forces to design new solid-state materials with desired properties. For this compound, non-covalent interactions such as hydrogen bonding and π-stacking are expected to play a crucial role in the organization of its molecules in the solid state.

Hydrogen bonds are strong, directional intermolecular interactions that are fundamental to the structure of many organic molecules. Carboxylic acids are particularly well-known for their ability to form strong hydrogen bonds, often resulting in the formation of cyclic dimers in the solid state where the carboxyl groups of two molecules are linked by a pair of O-H···O bonds. libretexts.orglibretexts.org This dimerization effectively doubles the size of the molecule, which can significantly influence its physical properties. libretexts.org

In addition to the carboxylic acid group, the quinoline nitrogen atom can act as a hydrogen bond acceptor. researchgate.net Detailed crystallographic analysis of the isomeric compound, 2-chloroquinoline-3-carboxylic acid, reveals the presence of strong intermolecular O-H···N hydrogen bonds between the carboxylic acid proton of one molecule and the quinoline nitrogen of an adjacent molecule. researchgate.net This interaction, along with weaker C-H···O bonds, results in the formation of a two-dimensional network that stabilizes the crystal packing. researchgate.net Although the specific crystal structure for this compound is not available in the cited literature, the presence of the same functional groups makes it highly probable that similar O-H···N and C-H···O hydrogen bonding patterns would be key features of its solid-state architecture. The formation of hydrogen bonds between individual acid molecules and water is also a key factor in the solubility of smaller carboxylic acids. youtube.com

While the precise nature of π-stacking in this compound cannot be determined without its crystal structure, studies on related aromatic systems confirm the importance of these forces. For instance, the crystal packing in complexes of N-(naphthalene-2-yl)pyrazine-2-carboxamide is heavily influenced by a strong tendency to form π–π stacking interactions between the pyrazine (B50134) and naphthalene (B1677914) rings. rsc.org These interactions can significantly affect the coordination geometry and the final supramolecular assembly. rsc.org It is therefore expected that π-stacking interactions between the quinoline rings would be a significant feature in the crystal engineering of this compound, working in concert with hydrogen bonds to direct the assembly of molecules into a stable, three-dimensional architecture.

Theoretical and Computational Chemistry of 3 Chloroquinoline 2 Carboxylic Acid

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of 3-chloroquinoline-2-carboxylic acid are fundamentally governed by the arrangement of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.

The presence of the electron-withdrawing chlorine atom and the carboxylic acid group significantly influences the electronic distribution within the quinoline (B57606) ring system. These substituents create a polarized electronic structure that modulates the energies of the HOMO and LUMO, thereby fine-tuning the molecule's reactivity and potential for chemical transformations.

Reactivity Predictions and Fukui Function Analysis

To gain a more nuanced understanding of the reactivity of this compound, Fukui function analysis is a powerful computational tool. Derived from conceptual DFT, the Fukui function helps to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net

The Fukui function quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. researchgate.net By calculating the condensed Fukui functions for each atom, one can predict the most probable sites for chemical reactions.

For a molecule like this compound, the analysis would likely reveal that:

Nucleophilic Attack: The carbon atom attached to the chlorine (C3) and the carboxylic carbon are potential sites for nucleophilic attack due to the electron-withdrawing nature of the adjacent chlorine and oxygen atoms.

Electrophilic Attack: The nitrogen atom in the quinoline ring and certain carbon atoms in the benzene (B151609) portion of the quinoline system, which possess higher electron density, are likely targets for electrophilic attack.

The dual descriptor, an extension of Fukui function analysis, can offer even more precise predictions by unambiguously identifying nucleophilic and electrophilic regions, thereby minimizing the ambiguities that can sometimes arise from Fukui functions alone. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The primary focus of such an analysis is the orientation of the carboxylic acid group relative to the quinoline ring. While the quinoline core is rigid and planar, the C-C bond connecting the carboxylic acid to the ring allows for rotational freedom.

Computational methods can be used to determine the most stable conformation by calculating the potential energy surface as a function of the dihedral angle of the carboxylic acid group. It is generally expected that the most stable conformer will have the carboxylic acid group oriented in a way that minimizes steric hindrance and maximizes any potential intramolecular hydrogen bonding.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms under defined conditions, MD can reveal the accessible conformations, vibrational motions, and interactions with solvent molecules. This information is particularly valuable for understanding how the molecule behaves in a biological environment.

Spectroscopic Property Predictions for Deeper Structural and Electronic Insights

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound, which serve as experimental fingerprints for its identification and characterization.

Infrared (IR) and Raman Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of the molecule. nih.gov These calculated spectra can be compared with experimental data to confirm the presence of key functional groups, such as the C=O and O-H stretching of the carboxylic acid, the C-Cl stretching, and the characteristic vibrations of the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of 1H and 13C NMR chemical shifts are invaluable for assigning the signals in experimental spectra to specific atoms in the molecule. nih.gov These calculations help to confirm the molecular structure and provide information about the electronic environment of each nucleus.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. nih.gov The predicted absorption maxima (λmax) and oscillator strengths provide insights into the electronic structure and the nature of the electronic excitations.

Application of Quantum Mechanical (QM) and Density Functional Theory (DFT) Approaches to Chemical Reactivity and Structure

Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to the theoretical investigation of this compound. nih.govmdpi.com DFT offers a balance between computational cost and accuracy, making it a widely used tool for studying the structure and reactivity of medium-sized organic molecules. mdpi.com

Applications of QM and DFT in the study of this compound include:

Geometric Optimization: Determining the most stable three-dimensional structure of the molecule. nih.gov

Calculation of Reactivity Descriptors: As discussed earlier, DFT is used to calculate properties like HOMO-LUMO gaps, ionization potential, electron affinity, and Fukui functions to predict chemical reactivity. researchgate.net

Reaction Mechanism Studies: DFT can be used to model the potential energy surfaces of chemical reactions involving this compound, allowing for the elucidation of reaction pathways and the identification of transition states.

Crystal Structure Prediction: While experimental techniques like X-ray crystallography provide definitive crystal structures, computational methods can be used to predict possible packing arrangements of the molecule in the solid state. For the related compound 2-chloroquinoline-3-carboxylic acid, the crystal structure has been described by layers stabilized by intermolecular hydrogen bonds. nih.gov

The integration of these computational approaches provides a comprehensive theoretical framework for understanding the chemical and physical properties of this compound, guiding further experimental work and the exploration of its potential applications.

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Strategies and Methodological Advancements for Functionalization

The synthesis of 3-chloroquinoline-2-carboxylic acid and its derivatives continues to be an active area of research, with a focus on developing more efficient, selective, and environmentally benign methodologies. Traditional synthetic routes often involve cyclization reactions to construct the quinoline (B57606) core, followed by the introduction of the chloro and carboxylic acid functionalities. However, contemporary research is exploring novel strategies to streamline these processes.

One area of advancement lies in the refinement of existing methods and the development of new synthetic pathways to access a diverse range of quinoline derivatives. This includes the application of modern cross-coupling reactions to introduce a variety of substituents at different positions on the quinoline ring, thereby expanding the chemical space accessible from this compound. The Vilsmeier-Haack reaction, a historical cornerstone in quinoline chemistry, remains a crucial transformation for accessing chlorinated quinoline derivatives and is subject to ongoing optimization.

Exploration of Unconventional Reactivity Patterns and Uncatalyzed Transformations

Beyond traditional functionalization, researchers are investigating the inherent and unconventional reactivity of this compound. The electronic properties of this molecule, with the electron-withdrawing chlorine atom and the carboxylic acid group, create a unique chemical environment that can be exploited for novel transformations.

A key focus is on the development of uncatalyzed or catalyst-free reactions, which offer advantages in terms of cost, sustainability, and simplified purification procedures. The strategic positioning of the chloro and carboxylic acid groups can influence the reactivity of other positions on the quinoline ring, opening up possibilities for regioselective modifications without the need for directing groups or catalysts.

The substitution pattern of this compound results in an asymmetric molecule with distinct electronic regions. This inherent asymmetry is being explored to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure compounds with specific biological activities.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The principles of flow chemistry and automated synthesis are increasingly being applied to the synthesis of quinoline derivatives, including those derived from this compound. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for rapid reaction optimization.

The integration of automated synthesis platforms allows for the high-throughput synthesis and screening of libraries of this compound derivatives. This approach accelerates the drug discovery process by enabling the rapid identification of compounds with desired biological activities. The precise control over reaction parameters offered by flow chemistry and automated systems can lead to higher yields, improved purity, and better reproducibility compared to traditional batch methods.

Potential in Advanced Material Science and Catalysis (e.g., functional polymers, MOFs, heterogeneous catalysts)

The unique structural and electronic properties of this compound make it a promising building block for the development of advanced materials. The quinoline core can be incorporated into the backbone of functional polymers, imparting specific optical, electronic, or thermal properties. The presence of the carboxylic acid group provides a convenient handle for polymerization reactions and for tuning the solubility and processing characteristics of the resulting polymers.

In the field of metal-organic frameworks (MOFs), this compound can serve as an organic linker, coordinating to metal ions to form porous, crystalline materials. The functional groups on the quinoline ring can be used to tailor the pore size, shape, and chemical environment within the MOF, leading to applications in gas storage, separation, and catalysis.

Furthermore, this compound and its derivatives can be immobilized on solid supports to create heterogeneous catalysts. These catalysts offer advantages in terms of easy separation from the reaction mixture and reusability, making them attractive for sustainable chemical processes.

Design of Next-Generation Chemical Scaffolds Derived from this compound

The quinoline scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive compounds and approved drugs. this compound serves as a versatile starting material for the design and synthesis of next-generation chemical scaffolds with improved pharmacological profiles.

By systematically modifying the substituents on the quinoline ring, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds. For instance, the chlorine atom can be replaced with other functional groups through nucleophilic substitution reactions, leading to derivatives with altered electronic and steric properties. The carboxylic acid group can be converted into a variety of other functional groups, such as amides, esters, or alcohols, further expanding the chemical diversity of the scaffold.

The goal is to develop novel molecular architectures that can interact with specific biological targets with high affinity and selectivity. This includes the design of enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. For example, derivatives of this compound have shown potential as inhibitors of enzymes like phospholipase A2, which is involved in inflammatory processes.

Q & A

Q. What metrics validate the purity of this compound in pharmacological studies?

- Methodological Answer : Report chromatographic purity (HPLC/LC-MS ≥98%), residual solvent levels (via GC-MS), and endotoxin assays for in vivo applications. Use quantitative -NMR (if fluorinated analogs exist) for absolute quantification. Cross-check with elemental analysis (C, H, N, Cl) to confirm stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.